molecular formula C17H21NO4S B2395839 (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1421586-96-0

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2395839
CAS RN: 1421586-96-0
M. Wt: 335.42
InChI Key: JAPZMCFTOIDHHI-XYOKQWHBSA-N
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Description

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide, also known as Furasemide, is a sulfonamide-based compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Crystal Structure Analysis

  • Benzenesulfonamide Derivatives : Research involving similar compounds, such as N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamides, has focused on their crystal structures. These structures are predominantly determined by intermolecular interactions like C-H...O and C-H...pi, with variations in crystal packing due to different positions of Cl atoms (Bats, Frost, & Hashmi, 2001).

Chemical Synthesis and Reactivity

  • Gold(I)-Catalyzed Reactions : Studies on N-(furan-3-ylmethylene)benzenesulfonamides have revealed their synthesis via a gold(I)-catalyzed cascade reaction, showcasing the potential for complex chemical syntheses using similar furan-based sulfonamide compounds (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
  • Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl derivatives have been utilized in decarboxylative Claisen rearrangement reactions, indicating the potential for diverse synthetic applications in organic chemistry (Craig, King, Kley, & Mountford, 2005).
  • Reactions with N-tosyl Imines : Research into the reaction of furan with in situ generated N-tosyl imines highlights the reactivity of furan compounds, which could be relevant for the subject compound (Padwa, Zanka, Cassidy, & Harris, 2003).

Biological Applications and Drug Design

  • Anticancer Agents : A study on (E)-N-aryl-2-arylethenesulfonamides, a related group of compounds, showed promising results as anticancer agents, disrupting microtubule formation and inhibiting tubulin polymerization (Reddy et al., 2013).
  • EGFR Inhibitors : N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed as potential EGFR inhibitors, showing cytotoxic activities against several cancer cell lines (Lan et al., 2017).

Pharmacological Implications

  • Endothelin Receptor Antagonists : Ethenesulfonamide derivatives have been explored as endothelin-A receptor antagonists, with potential applications in cardiovascular medicine (Harada et al., 2001).

properties

IUPAC Name

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-15-3-5-16(6-4-15)8-12-23(19,20)18(9-11-21-2)13-17-7-10-22-14-17/h3-8,10,12,14H,9,11,13H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPZMCFTOIDHHI-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-(p-tolyl)ethenesulfonamide

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